Tert-butyl (2-oxobutyl)carbamate
Description
Overview of Carbamate (B1207046) Functionality in Contemporary Organic Synthesis
The carbamate group, with its characteristic structure derived from carbamic acid, is a cornerstone of modern organic synthesis. wikipedia.org This functional group is essentially a hybrid of an amide and an ester, which imparts a unique combination of chemical and physical properties. nih.govacs.org In contemporary organic synthesis, carbamates are most notably utilized as protecting groups for amines. nih.govnih.gov The tert-butyloxycarbonyl (Boc) group is a quintessential example of such a protecting group, prized for its stability under a wide range of reaction conditions and its straightforward removal under mildly acidic conditions. orgsyn.org
The stability of the carbamate linkage is a key factor in its widespread use. acs.org This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which is a feature shared with amides. acs.org However, the presence of the adjacent oxygen atom modulates this resonance, making the C-N bond in carbamates slightly weaker and more susceptible to cleavage under specific conditions compared to amides. acs.org This tunable stability is a critical aspect of their utility as protecting groups.
Beyond their role in protection, carbamates are integral components in the synthesis of a diverse array of organic molecules, including pharmaceuticals, agrochemicals, and polymers like polyurethanes. wikipedia.orgnih.govresearchgate.net Their ability to modulate intermolecular interactions, such as hydrogen bonding, and to improve properties like cell membrane permeability has made them a favored structural motif in medicinal chemistry. nih.govacs.org The versatility of carbamates is further demonstrated by their formation through various synthetic methodologies, including reactions involving carbon dioxide, chloroformates, and the Curtius rearrangement. wikipedia.orgnih.gov
Significance of the α-Keto Carbamate Motif in Chemical Transformations
The α-keto carbamate motif incorporates the carbamate functionality adjacent to a ketone, creating a highly valuable and reactive synthetic intermediate. This arrangement of functional groups opens up a range of possibilities for chemical transformations. The ketone's electrophilic carbonyl carbon is activated by the adjacent electron-withdrawing carbamate group, making it susceptible to nucleophilic attack.
While the α-keto carbamate motif itself is a specific subclass, its chemical behavior can be inferred from the well-studied α-ketoamide moiety. nih.gov The α-ketoamide structure is recognized as a "privileged structure" in medicinal chemistry, found in numerous natural products and serving as a versatile scaffold for designing compounds targeting a wide array of biological targets. nih.gov The reactivity of the α-keto group allows for its participation in various chemical reactions, including additions, cyclizations, and multicomponent reactions.
The presence of the N-H bond in the carbamate portion of the molecule allows it to act as a hydrogen bond donor, which can influence the conformation and reactivity of the molecule. The combination of a reactive ketone and a protected amine within the same molecule makes the α-keto carbamate a powerful building block for constructing more complex molecular architectures, particularly heterocyclic compounds.
Positioning of Tert-butyl (2-oxobutyl)carbamate within Advanced Synthetic Strategies
This compound is strategically positioned within advanced synthetic strategies as a versatile bifunctional building block. Its structure features a reactive ketone at the 2-position and a Boc-protected amine. This combination allows for selective chemical manipulations at either functional group, providing a powerful tool for synthetic chemists.
The ketone functionality can undergo a variety of transformations, such as nucleophilic additions, reductions to the corresponding alcohol, or serve as an electrophile in condensation reactions. The Boc-protected amine, on the other hand, is stable to many reaction conditions used to modify the keto group. Following the desired transformations at the ketone, the Boc group can be readily removed under acidic conditions to liberate the free amine, which can then participate in subsequent reactions like amide bond formation or N-alkylation.
This "click-and-modify" potential makes this compound and its analogs valuable in the synthesis of complex nitrogen-containing molecules. For instance, related N-Boc protected keto-compounds are used in the synthesis of substituted pyridines and pyrazoles through cycloaddition reactions. enamine.net The ability to introduce a protected aminoethyl fragment with a reactive ketone handle is particularly useful in the construction of peptidomimetics and other biologically active compounds where precise control over the placement of functional groups is crucial.
The following tables summarize the key properties and related compounds discussed:
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C9H17NO3 uni.lu |
| Molecular Weight | 187.24 g/mol chemadvin.com |
| Appearance | Colorless oil chemadvin.com |
| InChIKey | ZXEPSVDICKINTE-UHFFFAOYSA-N uni.lu |
Table 2: Related Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Use/Significance |
| (S)-tert-butyl (4-oxobutan-2-yl)carbamate | 118173-26-5 chemadvin.com | C9H17NO3 chemadvin.com | Chiral building block. chemadvin.com |
| tert-Butyl N-(2-oxiranylmethyl)carbamate | 115198-80-6 sigmaaldrich.com | C8H15NO3 sigmaaldrich.com | Intermediate for synthesizing chiral amines. sigmaaldrich.com |
| tert-butyl bis(2-oxoethyl)carbamate | 103898-12-0 chemicalbook.com | C9H15NO4 chemicalbook.com | Intermediate in organic synthesis. chemicalbook.com |
| tert-Butyl carbamate | 4248-19-5 sigmaaldrich.com | C5H11NO2 sigmaaldrich.com | Common Boc-protection reagent precursor. sigmaaldrich.comorgsyn.org |
| tert-butyl N-ethyl-N-(2-oxobutyl)carbamate | - | C11H21NO3 nih.gov | A related N-disubstituted carbamate. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-oxobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEPSVDICKINTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614424 | |
| Record name | tert-Butyl (2-oxobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400045-86-5 | |
| Record name | tert-Butyl (2-oxobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of Tert Butyl 2 Oxobutyl Carbamate
Reactions Governing the Ketone Functionality
The ketone group in tert-butyl (2-oxobutyl)carbamate is a key site for various chemical reactions, including reductions, oxidations, and nucleophilic additions.
Reductive Transformations to Alcohols and Amines
The ketone functionality can be reduced to a secondary alcohol, forming tert-butyl (2-hydroxybutyl)carbamate. nih.gov This transformation can be achieved using various reducing agents.
Furthermore, the ketone can undergo reductive amination to yield secondary amines. A one-pot tandem direct reductive amination of aldehydes and ketones with primary amines using a di-tert-butyl dicarbonate (B1257347)/sodium triacetoxyborohydride (B8407120) (STAB) system has been reported to produce N-Boc protected secondary amines in high yields. nih.govnih.gov This method is efficient and prevents overalkylation, which can be a common side reaction. nih.gov For instance, the reaction of various aldehydes and amines using this system has yielded the desired N-Boc protected secondary amines in yields ranging from 80% to 90%. nih.gov Another approach involves the use of stannous chloride dihydrate as a catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent in methanol, which is effective for a range of carbonyl compounds. organic-chemistry.org
Table 1: Examples of Reductive Amination Reactions
| Aldehyde/Ketone | Amine | Product | Yield (%) |
|---|---|---|---|
| Aromatic Aldehyde 1a | Aliphatic Amine 17 | N-Boc Amine 18 | 90 |
| Aromatic Aldehyde 1b | Aliphatic Amine 19 | N-Boc Amine 20 | 87 |
| Aliphatic Aldehyde | Aliphatic Amine | N-Boc Amine 23 | 80 |
Data sourced from a study on tandem DRA/N-Boc protection. nih.gov
Oxidative Processes to Carboxylic Acids or Related Structures
The oxidation of the ketone group can lead to the formation of carboxylic acids or related structures. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 & H2SO4) are commonly used for the oxidation of ketones and primary alcohols to carboxylic acids. libretexts.orgpressbooks.pub In some cases, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur, leading to the formation of smaller carboxylic acid fragments. For instance, the oxidation of tertiary-butyl groups attached to an aromatic ring can yield the corresponding aromatic carboxylic acid. google.com Additionally, oxidative cleavage of aminophosphonates has been observed, indicating the potential for similar reactions with related structures. nih.gov
Nucleophilic Additions and Condensations at the Carbonyl Center
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This allows for a range of nucleophilic addition reactions, which are fundamental in forming new carbon-carbon bonds. nih.gov
One important reaction is the Wittig reaction, where the ketone reacts with a phosphorus ylide to form an alkene. masterorganicchemistry.comlibretexts.org This reaction is highly valuable in organic synthesis because it forms the double bond at a specific location. libretexts.orgyoutube.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then decomposes to the final alkene and a phosphine (B1218219) oxide. libretexts.org
Another significant class of reactions is condensation reactions. For example, tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate, a related compound, participates in [2+2] cycloadditions with enaminones to synthesize highly functionalized pyridine (B92270) derivatives. enamine.net This highlights the utility of the ketone functionality in constructing complex heterocyclic systems.
Chemical Modifications of the Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) protecting group of the carbamate moiety is a key feature of the molecule, and its selective removal or modification is crucial in multi-step syntheses.
Selective N-Deprotection Strategies under Acidic Conditions
The Boc group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions. organic-chemistry.org This is a common strategy for deprotecting the amine functionality. nih.gov
Trifluoroacetic acid (TFA) is a frequently used reagent for Boc deprotection. researchgate.netcommonorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.com The tert-butyl cation can be trapped by scavengers or can form isobutylene (B52900) gas. commonorganicchemistry.comstackexchange.com Other acidic reagents, such as aqueous phosphoric acid, have also been shown to be effective for the deprotection of tert-butyl carbamates, offering a mild and environmentally benign alternative. organic-chemistry.orgnih.gov The choice of acid and reaction conditions can allow for selective deprotection in the presence of other acid-sensitive groups. nih.govorganic-chemistry.org
Table 2: Conditions for N-Boc Deprotection
| Reagent | Conditions | Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) | 50% TFA in DCM, RT | Commonly used, efficient for tert-butyl esters as well. researchgate.net |
| Aqueous Phosphoric Acid (85%) | Mild conditions | Environmentally benign, good selectivity. nih.gov |
| Cerium(III) chloride/NaI | Refluxing acetonitrile (B52724) | Allows for selective cleavage of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org |
| Oxalyl chloride in methanol | Room temperature | Mild and selective. nih.gov |
| Thermal Deprotection | High temperature (e.g., 270 °C) in flow | Avoids acidic reagents, can be highly selective. nih.gov |
N-Alkylation and N-Functionalization Reactions
While the carbamate nitrogen is generally less nucleophilic than a free amine, it can still undergo N-alkylation and other functionalization reactions under specific conditions. For instance, N-Boc protected amines can be directly converted into amides via rhodium-catalyzed coupling with arylboroxines. organic-chemistry.org Additionally, methods for the three-component coupling of amines, carbon dioxide, and halides to form carbamates have been developed. organic-chemistry.org The synthesis of tert-butyl N-(2-bromoethyl)carbamate from 2-bromoethylamine (B90993) and di-tert-butyl dicarbonate demonstrates a method for introducing a functionalized ethyl group onto the nitrogen. google.com These reactions expand the synthetic utility of Boc-protected amines by allowing for further modification of the carbamate moiety.
Cycloaddition Chemistry Involving Related Oxo-Carbamates
The structural motif of an oxo-carbamate embedded within a conjugated system, as seen in derivatives related to this compound, gives rise to a rich and varied cycloaddition chemistry. These substrates, particularly N-acyl-1-aza-1,3-butadienes, can participate in [4+2] cycloaddition reactions, acting as the diene component. The reactivity and selectivity of these reactions are heavily influenced by the electronic nature of both the diene and the reacting dienophile.
N-Acyl- and N-sulfonyl-1-aza-1,3-butadienes are versatile dienes that exhibit predictable reactivity in Diels-Alder reactions. nih.govacs.org Their behavior can be tuned by the substituents on the nitrogen atom and the diene backbone. Generally, these heterodienes participate in inverse-electron-demand Diels-Alder reactions, where the diene's Lowest Unoccupied Molecular Orbital (LUMO) interacts with the dienophile's Highest Unoccupied Molecular Orbital (HOMO). nih.gov
With electron-rich dienophiles , such as vinyl ethers, the reaction proceeds efficiently. nih.gov For instance, N-phenyl-2-cyano-1-azadiene undergoes efficient [4+2] cycloaddition with a variety of dienophiles, including electron-rich ones, under thermal conditions. nih.gov The reaction with ethyl vinyl ether leads to the regiospecific formation of the cycloadduct where the ether substituent is alpha to the nitrogen atom. nih.gov This regioselectivity is driven by the frontier molecular orbital (FMO) interactions, specifically the LUMO(diene)-HOMO(dienophile) energy gap. nih.gov
Conversely, when reacting with electron-deficient dienophiles like methyl acrylate (B77674) or methyl vinyl ketone (MVK), the cycloaddition can proceed through a normal-electron-demand pathway, governed by the HOMO(diene)-LUMO(dienophile) interaction. nih.gov In the case of N-phenyl-2-cyano-1-azadiene, reactions with methyl acrylate and MVK yield mixtures of regioisomers, with the α-cycloadduct being the major product. nih.gov This suggests that while the reaction is predominantly under LUMO(diene) control, the HOMO(diene) control pathway also plays a significant role. nih.gov
A notable example of a related system is tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, which acts as a "chameleon" diene. nih.govresearchgate.net Despite having an electron-donating carbamate group, it reacts efficiently with both electron-rich (butyl vinyl ether) and electron-deficient (methyl acrylate) dienophiles. nih.govresearchgate.net However, the reaction is faster with the electronically matched electron-deficient dienophile, indicating a lower activation energy for that pathway. nih.gov
Table 1: Diels-Alder Reactivity of Related Oxo-Carbamate Systems
| Diene System | Dienophile Type | Key Findings | Reference |
|---|---|---|---|
| N-Phenyl-2-cyano-1-azadiene | Electron-Rich (Vinyl ethers) | Regiospecific formation of α-cycloadduct. | nih.gov |
| N-Phenyl-2-cyano-1-azadiene | Electron-Deficient (Methyl acrylate) | Forms α/β mixtures, with α-adduct predominating. | nih.gov |
| N-Sulfonyl-1-aza-1,3-butadienes | Electron-Rich (Enol ethers) | Highly diastereoselective, favoring the endo product. | nih.gov |
| tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate | Electron-Rich & Electron-Deficient | Acts as a "chameleon" diene, reacting with both; faster with electron-deficient dienophiles. | nih.govresearchgate.net |
Unsaturated systems, including conjugated dienes, can undergo dimerization, a reaction where two molecules combine. This is often a type of Diels-Alder reaction where one molecule acts as the diene and the other as the dienophile. nih.govresearchgate.net For 1,3-butadiene, thermal dimerization primarily yields 4-vinylcyclohexene (B86511) through a [4+2] cycloaddition. researchgate.net
In the context of unsaturated carbamic systems like 1-aza-1,3-butadienes, similar dimerization pathways can occur. For example, 1,2-diaza-1,3-dienes have been shown to undergo aza-Diels-Alder cyclodimerization. nih.gov This process can be catalyzed by Lewis acids like FeCl₃ to generate highly substituted tetrahydropyridazine intermediates, which can then be transformed into other heterocyclic systems like 1-aminopyrroles. nih.gov The propensity for dimerization is a key consideration in the synthesis and handling of these reactive dienes, as it can be an undesirable side reaction. wikipedia.org In some synthetic applications, conditions are optimized to prevent self-condensation or dimerization in favor of a desired cross-cycloaddition. wikipedia.org
Other Key Chemical Reactions and Derivatizations
The ketone functionality in this compound is a key site for derivatization, including phosphonylation to form α-aminophosphonates. These compounds are phosphorus analogs of α-amino acids and are of significant interest in medicinal chemistry. mdpi.com The synthesis can be achieved through a hydrophosphonylation reaction, which involves the addition of a dialkyl phosphite (B83602) across the C=O or C=N bond.
For N-Boc protected ketones, the reaction often proceeds via an in-situ formed imine. A common method is the Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a phosphite. organic-chemistry.org Alternatively, N-Boc protected imines can be directly reacted with diethyl phosphite in the presence of a catalyst to yield enantiomerically enriched α-amino phosphonates. organic-chemistry.org A variety of catalysts, including quinine, chiral thioureas, and aluminum complexes, have been developed to control the stereoselectivity of this transformation. organic-chemistry.org Another approach involves the reaction of N-Boc protected α-amido sulfones with phosphites. mdpi.com The phosphonylation of N-protected amino esters with phosphonochloridates is also a widely used method for creating phosphonopeptides. nih.gov
Table 2: Selected Methods for Phosphonate Synthesis
| Starting Material Type | Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-Boc Protected Imines | Diethyl phosphite, Quinine catalyst | Enantiomerically enriched α-amino phosphonates | Good yields, enantioselective. | organic-chemistry.org |
| N-Acyl-α-amino acids | Triphenylphosphine, Dialkyl phosphite | 1-(N-acylamino)alkylphosphonic acid esters | Michaelis-Arbuzov-type reaction. | mdpi.com |
| N-Boc protected cis aziridines | Catalytic hydrogenation | N-Boc-protected α-aminophosphonic acid esters | High diastereoselectivity. | mdpi.com |
| Aldehydes, Secondary amines, Trialkylphosphite | Lithium perchlorate | Tertiary α-amino phosphonates | Mild, efficient, high yields. | organic-chemistry.org |
The bifunctional nature of this compound, containing both a ketone and a protected amine, makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles. The formation of a five-membered pyrrolidine (B122466) ring is a particularly relevant transformation.
A common strategy for synthesizing pyrrolidine rings is through the reductive cyclization of γ-nitro ketones, which are structurally analogous to γ-amino ketones like this compound after reduction of the nitro group. nih.gov More directly, γ-amino ketones can undergo intramolecular reductive amination. This process involves the initial formation of a cyclic iminium ion intermediate, followed by reduction to yield the pyrrolidine ring. Various reducing agents can be employed for this transformation.
Another powerful method for pyrrolidine synthesis is the [3+2] cycloaddition reaction using azomethine ylides. mdpi.com While not a direct derivatization of this compound, this highlights a general strategy where a ketone can be condensed with an amino acid ester (like glycine) to form an imine, which then generates an azomethine ylide for cycloaddition. The formation of the pyrrolidine skeleton can also be achieved through the cyclization of acyclic amino alcohols. mdpi.com For instance, a precursor alcohol can be cyclized using a base like sodium hydride to form the Boc-protected pyrrolidine ring. mdpi.com
Mechanistic Elucidation of Reactions Involving Tert Butyl 2 Oxobutyl Carbamate
Investigation of Carbamate (B1207046) Formation Mechanisms
The formation of the carbamate functional group in molecules like tert-butyl (2-oxobutyl)carbamate often proceeds through reactive intermediates and can be guided by specific catalytic processes.
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govnih.gov This reaction is particularly relevant for the synthesis of Boc-protected amines, such as this compound, when tert-butanol (B103910) is used to trap the isocyanate. nih.govwikipedia.org
The classical mechanism of the Curtius rearrangement was initially thought to be a two-step process involving the formation of an acyl nitrene intermediate from the thermal or photochemical decomposition of an acyl azide (B81097). nih.govnih.gov However, extensive mechanistic studies and the absence of nitrene insertion byproducts suggest that the rearrangement is a concerted process. wikipedia.org In this concerted mechanism, the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas, directly forming the isocyanate. wikipedia.org This migration occurs with complete retention of the stereochemical configuration of the migrating group. nih.govwikipedia.org
The isocyanate intermediate is a highly reactive electrophile that can be trapped by various nucleophiles. organic-chemistry.org In the context of synthesizing this compound, the trapping agent is tert-butanol. The lone pair of electrons on the oxygen atom of tert-butanol attacks the electrophilic carbon of the isocyanate, leading to the formation of the tert-butyl carbamate. nih.gov
A significant advancement in this area is the development of one-pot procedures that avoid the isolation of the often unstable acyl azide. researchgate.net For instance, the reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA) or di-tert-butyl dicarbonate (B1257347) and sodium azide can generate the acyl azide in situ, which then undergoes the Curtius rearrangement. nih.govresearchgate.net The subsequent addition of tert-butanol traps the resulting isocyanate to yield the desired Boc-protected amine. nih.govresearchgate.net
The selective synthesis of N-Boc protected amines, including α-amino ketones, can be achieved through various catalytic methods. One common strategy involves the direct reductive amination of a ketone with an amine, followed by in-situ protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc)₂O. nih.gov This approach prevents overalkylation, a common side reaction in reductive aminations. nih.gov The catalytic cycle for such a process typically involves the following steps:
Imine Formation: The ketone (or aldehyde) reacts with a primary amine to form an imine intermediate. This step is often catalyzed by a mild acid.
Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), reduces the imine to a secondary amine. nih.gov
N-Boc Protection: The secondary amine is then trapped by (Boc)₂O, an electrophilic reagent, to form the stable N-Boc protected amine. nih.gov This step is crucial for preventing the newly formed secondary amine from acting as a nucleophile and reacting with another molecule of the imine intermediate, which would lead to the formation of a tertiary amine. nih.gov
The use of a base, such as triethylamine, is often necessary, although its exact role can be complex. nih.gov It can facilitate the deprotonation of the amine hydrochloride starting material and may also play a role in the reduction step. nih.gov
Biocatalytic methods also offer a highly selective route to α-amino ketones. nih.gov Enzymes like α-oxoamine synthases (AOS), which are PLP-dependent, catalyze the condensation of an amino acid with an acyl-CoA or acyl-carrier protein (ACP) thioester. nih.gov The catalytic cycle involves the formation of a C-C bond followed by decarboxylation to yield the α-amino ketone with high stereospecificity. nih.gov
| Catalytic Method | Key Steps | Advantages | Reference |
| Tandem Reductive Amination/N-Boc Protection | Imine formation, reduction with STAB, in-situ Boc protection | Prevents overalkylation, one-pot procedure | nih.gov |
| Biocatalysis with α-oxoamine synthases (AOS) | C-C bond formation, decarboxylation | High stereospecificity | nih.gov |
Mechanistic Studies of Ketone Reactivity
The ketone group in this compound is a site of rich reactivity, allowing for a variety of transformations through reduction, oxidation, and nucleophilic addition.
The reduction of the ketone in N-Boc protected α-amino ketones can be achieved using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.comlibretexts.org Subsequent protonation of the alkoxide, typically during aqueous workup, yields the corresponding secondary alcohol. youtube.comlibretexts.org
The oxidation of amines can be a complex process. While direct oxidation of the ketone in this compound is less common, related transformations involving the α-carbon are known. For instance, redox-neutral α-oxygenation of amines can occur, where an amine is functionalized at the α-position. nih.gov These reactions can proceed through a combined reductive N-alkylation and oxidative α-functionalization, often catalyzed by an acid like acetic acid. nih.gov
| Reaction | Reagent | Mechanism | Product | Reference |
| Ketone Reduction | NaBH₄, LiAlH₄ | Nucleophilic hydride attack on carbonyl carbon, formation of tetrahedral alkoxide intermediate, protonation | Secondary alcohol | youtube.com |
| Amine α-Oxygenation | 2-hydroxybenzaldehydes, acetic acid catalysis | Reductive N-alkylation followed by oxidative α-functionalization | Benzo[e] nih.govorganic-chemistry.orgoxazine structures | nih.gov |
The carbonyl group of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org The general mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom is sp³ hybridized. libretexts.orgkhanacademy.org
The reaction can be promoted by either basic or acidic conditions. libretexts.org Under basic conditions, a strong, negatively charged nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile. libretexts.org
An important example is the addition of organometallic reagents, such as Grignard or organolithium reagents, to form tertiary alcohols. However, in some cases, particularly with sterically hindered or structurally complex ketones, the reaction may stop at the ketone stage even with an excess of the nucleophile. nih.gov This can be due to the steric hindrance around the newly formed quaternary carbon or the stability of the initial addition product. nih.gov
The addition of amines to ketones can lead to the formation of imines (with primary amines) or enamines (with secondary amines). youtube.com These reactions are typically carried out under mildly acidic conditions (pH 4-5) to facilitate both the protonation of the carbonyl oxygen and the dehydration of the intermediate carbinolamine. youtube.com
| Nucleophile | Conditions | Intermediate | Final Product | Reference |
| Hydride (e.g., from NaBH₄) | Basic/Neutral | Tetrahedral alkoxide | Secondary alcohol | youtube.com |
| Organometallic (e.g., Grignard) | Anhydrous | Tetrahedral alkoxide | Tertiary alcohol | youtube.com |
| Primary Amine | Mildly Acidic (pH 4-5) | Carbinolamine | Imine | youtube.com |
| Secondary Amine | Mildly Acidic (pH 4-5) | Carbinolamine | Enamine | youtube.com |
| Cyanide | Basic | Cyanohydrin | Cyanohydrin | libretexts.org |
Exploration of Stereochemical Control in Asymmetric Transformations
Achieving stereochemical control in reactions involving this compound and related α-amino ketones is of significant interest for the synthesis of enantiomerically pure compounds.
The Curtius rearrangement itself is a stereospecific reaction, proceeding with complete retention of configuration at the migrating carbon center. nih.govnih.govwikipedia.org This property is highly valuable for transferring chirality from a carboxylic acid starting material to the resulting amine product. nih.gov
In the context of nucleophilic additions to the ketone, the planar nature of the carbonyl group means that a nucleophile can attack from either face. libretexts.org If the α-carbon is a stereocenter, the two faces of the carbonyl are diastereotopic, and the addition can lead to the formation of diastereomers. The stereochemical outcome is often governed by the principles of stereoelectronic control, such as Felkin-Anh or Cram's rule, which predict the favored trajectory of nucleophilic attack based on the steric and electronic properties of the substituents on the adjacent chiral center.
Asymmetric synthesis of N-Boc protected amino acids and their derivatives can be achieved through various catalytic asymmetric methods. rsc.org For example, asymmetric transamination of α-keto acids using chiral pyridoxamine (B1203002) catalysts can produce α-amino acids with high enantioselectivity. organic-chemistry.org The catalyst creates a chiral environment that directs the addition of the amine group to one face of the keto acid preferentially.
Similarly, catalytic asymmetric aminohalogenation reactions can introduce both an amine and a halogen across a double or triple bond with high levels of regio- and stereocontrol. nih.gov The mechanism often involves the formation of a chiral halonium intermediate, directed by a chiral Lewis acid or Brønsted acid catalyst, which is then intercepted by a nitrogen nucleophile in a stereospecific manner. nih.gov
| Transformation | Key Feature | Stereochemical Outcome | Reference |
| Curtius Rearrangement | Concerted migration | Complete retention of configuration | nih.govnih.govwikipedia.org |
| Nucleophilic Addition to Ketone | Attack on planar carbonyl | Formation of diastereomers, governed by Felkin-Anh/Cram models | libretexts.org |
| Asymmetric Transamination | Chiral catalyst | High enantioselectivity in α-amino acid synthesis | organic-chemistry.org |
| Catalytic Asymmetric Aminohalogenation | Chiral catalyst directing halonium formation | High regio- and stereoselectivity | nih.gov |
Applications of Tert Butyl 2 Oxobutyl Carbamate As a Versatile Synthetic Intermediate
Strategic Use as an Amine Protecting Group in Complex Molecule Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most commonly used amine protecting groups in organic synthesis, particularly in the construction of complex molecules. masterorganicchemistry.com Its popularity stems from its stability towards a wide range of non-acidic reagents, including nucleophiles and bases, and its straightforward removal using acids such as trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com This orthogonality allows for selective reactions at other sites of a molecule without affecting the protected amine.
In the context of complex molecule synthesis, a challenge often encountered is the selective protection of one of multiple amine groups within a polyamine structure. orgsyn.org While direct examples detailing the use of tert-butyl (2-oxobutyl)carbamate as a simple amine protecting group in a multi-step complex molecule synthesis are not prevalent in readily available literature, the principles of Boc protection are broadly applicable. The Boc group in this compound renders the nitrogen atom significantly less nucleophilic, thus preventing it from participating in unwanted side reactions during subsequent synthetic steps that might target the ketone functionality. masterorganicchemistry.com For instance, in a hypothetical multi-step synthesis, the ketone of this compound could be selectively modified, and the Boc group would remain intact until its planned removal to reveal the primary amine for a subsequent reaction. This strategy is fundamental in the synthesis of peptides and other complex natural and unnatural products. masterorganicchemistry.com
Precursor for Diverse Nitrogen-Containing Building Blocks
The dual functionality of this compound makes it an excellent starting material for the synthesis of a variety of nitrogen-containing building blocks that are essential for the construction of more complex molecular architectures.
The ketone and the protected amine functionalities of this compound can be readily transformed to generate a range of functionalized amines and non-natural amino acid analogues. For example, the ketone can undergo reductive amination with various amines in the presence of a reducing agent to introduce a secondary or tertiary amine at the 2-position. Subsequent deprotection of the Boc group would then yield a diamine derivative.
Furthermore, the ketone can be a handle for the introduction of other functional groups. For instance, a Wittig reaction could be employed to introduce a carbon-carbon double bond, which could then be further functionalized. While specific literature examples starting from this compound are not abundant, the synthesis of enantiopure non-natural alpha-amino acids has been demonstrated using a similar strategy starting from a protected glutamic acid derivative, highlighting the utility of such keto-protected amine building blocks.
The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, intramolecular reductive amination of the ketone with the primary amine (after deprotection) could potentially lead to the formation of a substituted pyrrolidine (B122466) ring, a common scaffold in many natural products and pharmaceuticals.
A related compound, tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate, has been utilized as a precursor in the synthesis of pyridine (B92270) derivatives. enamine.net This highlights the potential of such N-Boc protected keto-amines to serve as synthons for various heterocyclic systems.
Furthermore, this compound can serve as a substrate in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates. This one-pot reaction involves the condensation of a carbonyl compound, an amine, and a phosphite (B83602). In this case, the ketone of this compound would react with an amine and a dialkyl phosphite to yield a protected α-aminophosphonate, which are important as they are structural analogues of α-amino acids with a range of biological activities.
Role in the Synthesis of Pharmacologically Relevant Compounds
The utility of this compound and its derivatives extends to the synthesis of compounds with significant pharmacological relevance, underscoring its importance in medicinal chemistry.
A structurally similar compound, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, has been identified as a key intermediate in the synthesis of Lacosamide, a medication used for the treatment of partial-onset seizures. nih.gov A Chinese patent describes the synthesis of this intermediate from N-Boc-D-serine. This intermediate is then alkylated to furnish another important precursor for Lacosamide. This example demonstrates the value of tert-butyl carbamate-protected amino ketones and related structures as crucial building blocks in the synthesis of modern pharmaceuticals.
The chemical functionalities present in this compound make it a valuable tool for the construction of various bioactive scaffolds. The carbamate (B1207046) group itself is a common feature in many bioactive compounds. The ability to introduce both amine and ketone functionalities allows for the generation of diverse molecular frameworks. For example, a related compound, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, has been shown to act as a "chameleon" diene in Diels-Alder reactions, enabling the synthesis of complex bicyclic lactones which can serve as precursors to highly substituted six-membered rings. This demonstrates the potential of such building blocks in diversity-oriented synthesis to create libraries of compounds for biological screening.
Advanced Analytical Methodologies for Structural and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of tert-butyl (2-oxobutyl)carbamate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, the spectrum is expected to show distinct signals corresponding to each unique proton environment within the molecule. The integration of these signals confirms the proton count in each environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons.
The key expected resonances are:
A singlet for the nine equivalent protons of the tert-butyl group, typically found in the upfield region.
A singlet corresponding to the methylene (B1212753) protons positioned between the ketone and the carbamate (B1207046) nitrogen.
A quartet for the methylene protons of the ethyl group, adjacent to a methyl group.
A triplet for the terminal methyl protons of the ethyl group.
A broad singlet for the N-H proton of the carbamate, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.45 | Singlet (s) | 9H |
| -NH- | ~5.5-6.5 | Broad Singlet (br s) | 1H |
| -C(=O)-CH₂-NH- | ~4.10 | Singlet (s) | 2H |
| -C(=O)-CH₂-CH₃ | ~2.45 | Quartet (q) | 2H |
| -CH₂-CH₃ | ~1.05 | Triplet (t) | 3H |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, thereby mapping the carbon framework. oregonstate.edu In proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment.
For this compound, distinct signals are expected for:
The ketone carbonyl carbon, which is the most downfield signal.
The carbamate carbonyl carbon.
The quaternary carbon and the methyl carbons of the tert-butyl group.
The two methylene carbons.
The terminal methyl carbon of the ethyl group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O | ~208 |
| Carbamate C=O | ~156 |
| -O-C(CH₃)₃ | ~80 |
| -C(=O)-CH₂-NH- | ~50 |
| -C(=O)-CH₂-CH₃ | ~36 |
| -O-C(CH₃)₃ | ~28 |
| -CH₂-CH₃ | ~8 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When exposed to infrared radiation, molecular bonds vibrate at specific frequencies, resulting in absorption bands that are characteristic of those bonds. The IR spectrum of this compound is defined by the presence of its ketone and carbamate moieties.
The principal absorption bands expected are:
N-H Stretch: A moderate absorption peak around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate.
C-H Stretches: Multiple peaks in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.
Ketone C=O Stretch: A strong, sharp absorption band typically around 1715-1725 cm⁻¹ is a definitive indicator of the ketone carbonyl group.
Carbamate C=O Stretch: A second strong, sharp absorption band, usually found between 1680-1700 cm⁻¹, is characteristic of the carbamate carbonyl. The presence of two distinct carbonyl peaks is a crucial piece of evidence for the molecular structure.
C-N Stretch: A moderate absorption in the 1250-1350 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Carbamate | ~3300-3400 |
| C-H Stretch | Alkyl | ~2850-3000 |
| C=O Stretch | Ketone | ~1720 |
| C=O Stretch | Carbamate | ~1690 |
| C-O Stretch | Carbamate | ~1160 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides essential information about the molecular weight and, through fragmentation patterns, clues about the molecule's structure.
High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass. For this compound, HRMS confirms the elemental composition of C₉H₁₇NO₃. uni.lu The monoisotopic mass is calculated to be 187.12085 Da. uni.lu Analysis of common adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, further corroborates the molecular identity. uni.lu
Table 4: Predicted HRMS Data for this compound Adducts. uni.lu
| Adduct | Elemental Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₉H₁₈NO₃⁺ | 188.12813 |
| [M+Na]⁺ | C₉H₁₇NNaO₃⁺ | 210.11007 |
| [M+K]⁺ | C₉H₁₇KNO₃⁺ | 226.08401 |
| [M-H]⁻ | C₉H₁₆NO₃⁻ | 186.11357 |
Chromatographic Techniques for Reaction Monitoring and Purification Optimization
Chromatographic methods are indispensable for assessing the purity of this compound and for optimizing its purification. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product. A reverse-phase C18 column with a gradient mobile phase, typically consisting of water and acetonitrile (B52724) (often with a modifier like formic acid), is effective for separating the target compound from non-polar and polar impurities. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC): GC is well-suited for monitoring the progress of the synthesis reaction, especially for tracking the consumption of volatile starting materials and the formation of the product or volatile byproducts. researchgate.net The sample is vaporized and passed through a column, and components are separated based on their boiling points and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of each component in a reaction mixture.
Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel is a standard method. orgsyn.org By selecting an appropriate solvent system (eluent), such as a mixture of hexanes and ethyl acetate, this compound can be effectively isolated from residual reagents and byproducts, yielding a high-purity final compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity and quantifying the amount of this compound in a sample. This technique is particularly well-suited for non-volatile compounds and offers high resolution and sensitivity.
Reversed-phase HPLC is a commonly employed mode for the analysis of carbamate compounds. sielc.com In this approach, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. A typical mobile phase might consist of a gradient mixture of acetonitrile and water, which allows for the efficient separation of the target compound from its impurities. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are often incorporated into the mobile phase. sielc.com Detection is frequently carried out using a UV detector, as the carbamate functional group exhibits absorbance in the ultraviolet region.
The quantitative analysis of this compound by HPLC involves the creation of a calibration curve. This is achieved by analyzing a series of standards with known concentrations. The area of the chromatographic peak corresponding to the compound is proportional to its concentration. By comparing the peak area of an unknown sample to the calibration curve, its precise concentration can be determined. This is a critical step in quality control, ensuring that the compound meets the required specifications. Several patents and research articles describe the use of HPLC for purity analysis of related tert-butyl carbamate derivatives, consistently achieving high purity levels. google.com
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | C18 (or similar reversed-phase) |
| Mobile Phase | Acetonitrile/Water gradient sielc.com |
| Detector | UV |
| Flow Rate | Typically 0.5-2.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
Gas Chromatography (GC) for Volatile Product Analysis (if applicable)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly effective for the detection and quantification of volatile impurities that may be present from its synthesis or degradation.
Potential volatile impurities could include residual solvents, starting materials, or by-products. The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the column's stationary phase. For thermally labile compounds like some carbamates, techniques such as cold on-column injection can be utilized to prevent degradation during analysis. researchgate.net
When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data but also mass spectra of the individual components. This allows for their definitive identification by comparing the obtained spectra with established libraries. hzdr.de This is crucial for ensuring the absence of unwanted volatile compounds. For instance, GC-MS has been effectively used to analyze for the presence of tert-butanol (B103910) (TBA), a potential impurity, in various samples. scispec.co.thuminho.pt The assay purity of commercially available tert-butyl carbamate is often determined by GC. thermofisher.com
Table 2: General GC Parameters for Volatile Impurity Analysis
| Parameter | Description |
|---|---|
| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) hzdr.de |
| Carrier Gas | Helium or Nitrogen |
| Injector | Split/splitless or cold on-column |
| Oven Program | A temperature-programmed ramp to elute compounds with a wide range of boiling points |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Computational and Theoretical Studies of Tert Butyl 2 Oxobutyl Carbamate and Its Reactions
Quantum Mechanical Investigations of Electronic Structure and Energetics
Quantum mechanical methods are used to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state properties of a molecule, which is its most stable electronic arrangement. For tert-butyl (2-oxobutyl)carbamate, DFT calculations would reveal fundamental characteristics such as the molecule's optimized 3D geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO).
These calculations are essential for understanding the molecule's intrinsic stability and potential reactive sites. For instance, the location of the highest occupied molecular orbital (HOMO) would indicate the most likely site for electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) would indicate the site for nucleophilic attack. While specific data for the target molecule is unavailable, DFT studies on related structures, such as the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, have been used to calculate activation energies and elucidate reaction mechanisms, demonstrating the power of this approach.
Illustrative Data Table for DFT-Calculated Properties: This table represents the type of data that a DFT study on this compound would generate. The values are hypothetical.
| Property | Hypothetical Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -670.123 | Represents the total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy (eV) | -6.8 | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy (eV) | +1.5 | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (eV) | 8.3 | Relates to the electronic excitability and kinetic stability of the molecule. |
| Dipole Moment (Debye) | 2.9 | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Molecules with single bonds, like this compound, can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Computational analysis is used to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This involves systematically rotating the bonds and calculating the energy of each resulting structure.
Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can depend on its 3D shape. For example, experimental studies on a related compound, tert-butyl (2-aminophenyl)carbamate, have identified different crystal polymorphs where the molecules adopt distinct conformations due to different hydrogen bonding networks. Computational modeling could predict these preferences and rationalize the stability based on intramolecular and intermolecular forces.
Modeling of Reaction Mechanisms and Transition State Structures
Computational chemistry allows for the detailed exploration of how chemical reactions occur. By mapping the potential energy surface of a reaction, scientists can identify the lowest energy path from reactants to products, including the high-energy transition state that must be overcome.
For any given reaction of this compound, theoretical models can predict the most likely sequence of bond-breaking and bond-forming events. This involves locating the structure of the transition state—the peak of the energy profile—and calculating its energy relative to the reactants. This energy difference is known as the activation energy or energy barrier. A lower barrier indicates a faster reaction. Such predictions are vital for understanding reaction outcomes and for designing more efficient synthetic routes.
Illustrative Data Table for a Predicted Reaction Step: This table illustrates how computational data for a hypothetical reaction involving this compound would be presented.
| Reaction Step | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔE, kcal/mol) | Description |
|---|---|---|---|
| Nucleophilic attack at C=O | +15.2 | -5.8 | The energy barrier to overcome for the reaction to proceed and the overall energy change for this step. |
Many organic molecules have multiple reactive sites, leading to questions of selectivity.
Chemoselectivity: Which functional group will react?
Regioselectivity: At which position on a functional group will the reaction occur?
Stereoselectivity: Which stereoisomer will be preferentially formed?
Computational modeling can provide profound insights into these questions by comparing the activation energies of the different possible reaction pathways. For this compound, a key question of chemoselectivity involves the competition between the nucleophilic nitrogen of the carbamate (B1207046) and the ketone's carbonyl oxygen. A computational study on the reactions of secondary carbamates (a class to which the target molecule belongs) showed that factors such as the nucleophilicity of the N-H group and steric hindrance determine whether a reaction occurs at the nitrogen or the carbonyl oxygen. For sterically hindered secondary carbamates, addition to the carbonyl group (C=O) can become the preferred pathway. By calculating the energy barriers for both potential pathways for this compound, a definitive prediction of its reactive behavior could be made.
Future Research Directions and Perspectives in N Boc α Keto Carbamate Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
A major thrust in modern synthetic chemistry is the development of sustainable and environmentally friendly processes, and the synthesis of N-Boc-α-keto carbamates is no exception. Future research will likely focus on moving away from hazardous reagents and embracing greener alternatives.
Recent studies have highlighted methods for the direct synthesis of carbamates from Boc-protected amines using reagents like lithium tert-butoxide, which circumvents the need for toxic and metallic catalysts. nih.govrsc.orgresearchgate.net This approach aligns with the principles of green chemistry by reducing waste and avoiding harmful substances. Another promising avenue is the utilization of carbon dioxide (CO2) as a C1 synthon for carbamate (B1207046) formation. nih.govorganic-chemistry.orgmdpi.com This not only provides a sustainable carbon source but also contributes to carbon capture and utilization efforts. Research into dehydrative urethane (B1682113) formation from CO2, amines, and alcohols using novel catalytic systems is a step in this direction. nih.gov
The development of solvent-free reaction conditions is another critical aspect of sustainable synthesis. For instance, the synthesis of α-keto amides, structurally related to the target compounds, has been achieved using a glucose-based carbonaceous material as a metal-free catalyst under solvent-free conditions. rsc.org Adapting such methodologies for N-Boc-α-keto carbamates could significantly reduce the environmental footprint of their production.
Table 1: Comparison of Synthetic Protocols for Carbamate Synthesis
| Method | Reagents/Catalysts | Advantages | Disadvantages |
| Traditional Methods | Phosgene, isocyanates | High reactivity and yield | Highly toxic and hazardous reagents |
| Boc-Amine Transformation | Lithium tert-butoxide | Avoids toxic reagents and metal catalysts nih.govrsc.orgresearchgate.net | May require specific substrates for high yields |
| CO2 Utilization | CO2, amines, alcohols, catalysts | Utilizes a renewable C1 source nih.govorganic-chemistry.orgmdpi.com | Often requires high pressure and specific catalysts |
| Solvent-Free Synthesis | Metal-free catalysts (e.g., GCM) | Environmentally friendly, reduced waste rsc.org | Catalyst may have limited substrate scope |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The discovery and application of novel catalytic systems are paramount for improving the efficiency and selectivity of reactions involving N-Boc-α-keto carbamates. Future research is expected to explore a wide range of catalysts, from transition metals to organocatalysts, to achieve specific synthetic goals.
Iron-based catalysts, for example, have shown promise in the dehydrogenative synthesis of carbamates from formamides and alcohols. acs.org The development of pincer-ligated iron complexes that can operate under mild conditions represents a significant advancement. acs.org Similarly, copper-catalyzed reactions, such as the aminooxylation of β-ketoesters using transient nitrosoformate intermediates, demonstrate the potential for controlling regiochemistry and accessing complex molecular architectures. rsc.org Nickel-based catalytic systems have also proven effective for dehydrative urethane formation. nih.gov
Beyond metal catalysis, organocatalysis offers a powerful alternative. For instance, the asymmetric Mannich reaction catalyzed by (S)-proline demonstrates the potential for creating chiral centers with high enantioselectivity. orgsyn.org The use of simple, cheap, and reusable glucose-based carbonaceous materials as catalysts for the synthesis of α-keto amides further underscores the potential of metal-free catalytic systems. rsc.org Future work will likely focus on designing catalysts with higher turnover numbers, broader substrate scope, and the ability to control stereochemistry with precision.
Table 2: Overview of Novel Catalytic Systems in Carbamate and α-Keto Compound Synthesis
| Catalyst Type | Example | Application | Key Features |
| Iron-Based | (iPrPNP)Fe(H)(CO) acs.org | Dehydrogenative carbamate synthesis | Active for N-alkyl and N-aryl formamides |
| Copper-Based | Copper-catalyzed aminooxylation rsc.org | Synthesis of α-oxygenated β-ketoesters | Controls regiochemistry of nitrosoformate intermediates |
| Nickel-Based | Ni(OAc)2 with bidentate ligands nih.gov | Dehydrative urethane formation from CO2 | Improved activity and less toxic than tin-based catalysts |
| Organocatalyst | (S)-Proline orgsyn.org | Asymmetric Mannich reaction | High enantioselectivity in C-C bond formation |
| Carbonaceous Material | Glucose-based carbonaceous material (GCM) rsc.org | Oxidative cross-dehydrogenative coupling | Metal-free, reusable, and operates under solvent-free conditions |
Integration of Flow Chemistry and Automated Synthesis for Scalable Production
To meet the potential industrial demand for tert-butyl (2-oxobutyl)carbamate and its derivatives, the development of scalable and efficient manufacturing processes is crucial. The integration of flow chemistry and automated synthesis presents a promising solution to this challenge.
Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform multi-step reactions in a continuous fashion. acs.orgnih.gov The synthesis of α-halo ketones, which are key building blocks for various pharmaceuticals, has been successfully demonstrated in a continuous flow process. acs.org This approach allows for the safe handling of hazardous intermediates like diazomethane (B1218177) and enables the production of significant quantities of the target compound in a short period. acs.org
Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the production and optimization of synthetic routes. chemrxiv.orgresearchgate.netamidetech.com Automated fast-flow peptide synthesizers, for example, can rapidly assemble long peptide chains with high fidelity. chemrxiv.orgamidetech.com Applying similar principles to the synthesis of N-Boc-α-keto carbamates could enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and other applications. Future research will likely focus on developing dedicated flow reactors and automated platforms specifically designed for the synthesis and modification of N-Boc-α-keto carbamates, facilitating their transition from laboratory-scale curiosities to commercially available building blocks.
Investigation of Unprecedented Reactivity Modes for Structural Diversification
Exploring the untapped reactivity of N-Boc-α-keto carbamates is a key area for future research that promises to unlock new avenues for structural diversification. The unique combination of a ketone and a carbamate group within the same molecule offers a rich landscape for chemical transformations.
The ambident reactivity of related nitrosoformate intermediates in copper-catalyzed aminooxylation reactions provides a glimpse into the potential for controlling reaction pathways to achieve different outcomes. rsc.org The ability to selectively target either the nitrogen or oxygen atom of the nitroso group opens up possibilities for synthesizing a variety of functionalized products.
Furthermore, the α-keto-epoxide functionality, present in some anticancer agents, undergoes interesting degradation pathways that are pH-dependent. nih.gov Understanding the stability and reactivity of the α-keto group in this compound under various conditions could lead to the development of novel protecting group strategies or the design of new reactions.
The N-Boc protecting group itself can participate in unexpected reactions. Under certain conditions, it can be involved in the formation of isocyanate intermediates, which can then be trapped by various nucleophiles to generate a diverse range of ureas and carbamates. researchgate.net A deeper investigation into the reactivity of the N-Boc group in the context of the α-keto functionality could reveal novel transformations and provide access to previously inaccessible chemical space. Future studies will likely employ a combination of experimental and computational methods to predict and explore these new reactivity modes, leading to the development of innovative synthetic strategies for creating complex and diverse molecular structures from N-Boc-α-keto carbamates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
